1-(2-Chlorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(2-phenylpyrimidin-5-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O/c20-16-8-4-5-9-17(16)24-19(25)21-11-10-14-12-22-18(23-13-14)15-6-2-1-3-7-15/h1-9,12-13H,10-11H2,(H2,21,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVDIGLVEAKLSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of 2-(2-phenylpyrimidin-5-yl)ethylamine: This intermediate can be synthesized through the reaction of 2-phenylpyrimidine with ethylamine under controlled conditions.
Coupling with 2-Chlorophenyl Isocyanate: The intermediate 2-(2-phenylpyrimidin-5-yl)ethylamine is then reacted with 2-chlorophenyl isocyanate to form the final product, this compound. This reaction is typically carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
1-(2-Chlorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Urea Derivatives
Compound A : 1-(2-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea (CAS 1396807-75-2)
- Structure : Differs by replacing the phenyl group on the pyrimidine ring with a pyrrolidin-1-yl group.
- Molecular Weight : 317.77 g/mol (vs. ~353.8 g/mol for the target compound, estimated from its formula).
- Bioactivity: Pyrrolidine substitution may enhance solubility but reduce aromatic stacking interactions compared to the phenyl group in the target compound. No direct bioactivity data are available .
Compound B : Prothioconazole Desthio Metabolite
- Structure : 2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-propan-2-ol.
- Key Differences : Replaces the urea bridge with a triazole ring and introduces a chlorocyclopropyl group.
- Application : Used as a fungicide metabolite. The triazole moiety enhances antifungal activity by inhibiting sterol biosynthesis, a mechanism distinct from urea-based compounds .
Chlorophenyl-Containing Heterocycles
Compound C : CDFII (2-(2-Chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole)
- Structure : Shares the 2-chlorophenyl group but incorporates an indole and piperidine system.
- Bioactivity : Acts as a synergist with carbapenems against methicillin-resistant Staphylococcus aureus (MRSA). The indole and piperidine groups likely enhance membrane penetration compared to pyrimidine-based ureas .
Compound D : Epoxiconazole (BAS 480 F)
- Structure : 1-[3-(2-Chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole.
- Key Feature : Combines chlorophenyl and fluorophenyl groups with an epoxide-triazole system.
- Application: Broad-spectrum fungicide. The fluorine atom increases metabolic stability compared to non-halogenated analogs .
Comparative Data Table
| Compound | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Primary Application |
|---|---|---|---|---|
| Target Urea Derivative | C₁₉H₁₅ClN₄O (estimated) | Urea, 2-chlorophenyl, pyrimidine | ~353.8 | Not explicitly reported |
| Compound A | C₁₅H₁₆ClN₅O | Urea, pyrrolidinyl-pyrimidine | 317.77 | Research chemical |
| Prothioconazole Desthio | C₁₄H₁₅Cl₂N₃O | Triazole, chlorocyclopropyl | 318.20 | Fungicide metabolite |
| CDFII | C₂₄H₂₁ClFN₃ | Indole, piperidine, 2-chlorophenyl | 405.90 | MRSA synergist |
| Epoxiconazole | C₁₇H₁₃ClFN₃O | Triazole, epoxide, chlorophenyl | 329.75 | Agricultural fungicide |
Research Findings and Mechanistic Insights
- Urea vs. Triazole Bioactivity : Urea derivatives (e.g., the target compound) often exhibit hydrogen-bonding interactions with biological targets, while triazoles (e.g., epoxiconazole) rely on metal coordination (e.g., cytochrome P450 inhibition) .
- Chlorophenyl Role : The 2-chlorophenyl group enhances lipophilicity and target binding in both antimicrobial and pesticidal contexts. For example, in CDFII, this group contributes to MRSA synergy by modulating bacterial membrane dynamics .
- Pyrimidine vs. Indole Systems : Pyrimidine-based compounds (target, Compound A) may favor nucleic acid or kinase interactions, whereas indole systems (CDFII) are more common in serotonin receptor modulators or protease inhibitors .
Biological Activity
1-(2-Chlorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea is a synthetic compound that has attracted attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its chemical formula is , and it features a chlorophenyl group and a phenylpyrimidine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H18ClN3O |
| Molecular Weight | 363.83 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation. The exact mechanism requires further elucidation through detailed biochemical studies.
Biological Activity
This compound has shown promising results in several areas:
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, pyrimidine derivatives have been documented to inhibit tumor growth in various cancer cell lines, including breast and colorectal cancers. The compound's ability to induce apoptosis and inhibit cell cycle progression has been highlighted in studies.
2. Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The presence of the chlorophenyl group could enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.
3. Anti-inflammatory Effects
The anti-inflammatory potential of similar urea derivatives has been explored, indicating that this compound may also reduce inflammatory markers in vitro and in vivo, providing a basis for its use in treating inflammatory diseases.
Case Studies
Several studies have investigated the biological activities of related compounds:
- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of pyrimidine derivatives on MCF-7 (breast cancer) cells. The results showed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil, suggesting enhanced efficacy .
- Antimicrobial Testing : A comparative analysis was conducted on various phenylpyrimidine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
